molecular formula C12H22N4O6 B102961 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- CAS No. 17464-88-9

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-

Cat. No. B102961
CAS RN: 17464-88-9
M. Wt: 318.33 g/mol
InChI Key: XGQJGMGAMHFMAO-UHFFFAOYSA-N
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Description

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- is a useful research compound. Its molecular formula is C12H22N4O6 and its molecular weight is 318.33 g/mol. The purity is usually 95%.
The exact mass of the compound Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives, like glycolurils, have been extensively studied for their diverse applications in various scientific and technological fields. Their unique chemical structure makes them valuable as building blocks in supramolecular chemistry. Researchers have developed numerous methods for synthesizing glycolurils and their analogues, exploring classical reactions and innovative approaches to produce these compounds with a range of functionalities. These substances have found roles in creating pharmacologically active compounds, explosives, and gelators, demonstrating their versatility and importance in material science and pharmaceuticals (Kravchenko et al., 2018).

Innovative Molecular Structures The chemistry of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives is a rich field of study, with researchers exploring a variety of reactions to create novel molecular structures. These reactions have led to the development of new compounds with potential applications in various domains, including drug design and material science. One study describes the reaction of certain quinoline-2,4-diones with isothiocyanates, leading to novel compounds and highlighting the versatile nature of these chemical structures (Klásek et al., 2010).

Photophysical and pH Sensing Properties The unique photophysical properties of certain imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives make them suitable for applications in sensing technologies. For instance, complexes containing uncoordinated imidazole groups exhibit strong dependence on solution pH, acting as proton-induced off-on-off luminescent sensors. This sensitivity to pH changes has potential applications in environmental monitoring and biological systems (Cheng et al., 2016).

Electrochemical Applications Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives have also been studied for their electrochemical properties, which can be harnessed in various applications, including the development of corrosion inhibitors and sensors. These compounds exhibit significant electrochemical activity, making them suitable for creating materials that can interact with their environment in a controlled and predictable manner (Zaki et al., 2012).

Future Directions

The future directions of this compound involve its potential applications in various fields such as catalysts, electronic devices, fluorescent dyes, biosensors, and nanoparticles . It is also being studied for use in optical materials and light-emitting diodes .

Mechanism of Action

Target of Action

It is known to be a cross-linking agent , suggesting that it interacts with various molecular structures, potentially including proteins or polymers, to create cross-links.

Mode of Action

As a cross-linking agent, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril likely interacts with its targets by forming covalent bonds, thereby creating a three-dimensional network of linked molecules . This can result in significant changes to the physical and chemical properties of the target molecules, including increased stability and altered functionality.

Biochemical Pathways

Given its role as a cross-linking agent, it can be inferred that it may influence a variety of biochemical processes by altering the structure and function of target molecules .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril’s action largely depend on the specific targets it interacts with. As a cross-linking agent, it can induce changes in the physical and chemical properties of target molecules, potentially affecting their stability and function .

Action Environment

The action, efficacy, and stability of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its efficacy as a cross-linking agent may be affected by factors such as pH, temperature, and the presence of other reactive substances.

properties

IUPAC Name

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJGMGAMHFMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066202
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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CAS RN

17464-88-9
Record name MX 270
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Record name Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Record name Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Q & A

Q1: What is the role of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in the formulation of powdery paint?

A1: In the provided research paper [], 1,3,4,6-Tetrakis(methoxymethyl)glycoluril is listed as one of the components in the formulation of a modified fluorite slag-containing powdery paint. While the exact role isn't explicitly described, its presence alongside other additives like the silane coupling agent KH 560 suggests it may contribute to the paint's properties. It's plausible that 1,3,4,6-Tetrakis(methoxymethyl)glycoluril acts as a crosslinking agent or contributes to the paint's final film properties, such as its mechanical strength, flame retardation, or adhesion. Further research would be needed to confirm its specific function in this application.

Q2: Are there any other materials where 1,3,4,6-Tetrakis(methoxymethyl)glycoluril is used as an additive, and what properties does it impart?

A2: Yes, besides powdery paint [], the provided research highlights its use in a high-viscosity silicone-acrylic paint []. While the specific mechanism of action isn't detailed, its inclusion alongside other components like expandable graphite, ammonium molybdate, and triglycidyl isocyanurate suggests it contributes to the desired properties of the final paint formulation. These desired properties include enhanced caking, adhesion to the base material, anti-stripping characteristics, and improved resistance to water, acids, alkalis, and weathering. The presence of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril may enhance the compatibility between the silicone and acrylic components, leading to a more robust and durable paint film.

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